molecular formula C18H23N3O4S B2807257 ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate CAS No. 2094955-27-6

ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate

Cat. No.: B2807257
CAS No.: 2094955-27-6
M. Wt: 377.46
InChI Key: ZNNDSPJVDPPGCD-UHFFFAOYSA-N
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Description

ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-5-25-17(22)15-13-19-21(18(2,3)4)16(15)20-26(23,24)12-11-14-9-7-6-8-10-14/h6-13,20H,5H2,1-4H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDSPJVDPPGCD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various aromatic and aliphatic hydrazines . The reaction is carried out under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions . These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: ethyl 1-tert-butyl-5-(2-phenylethenesulfonamido)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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